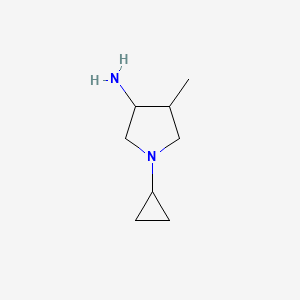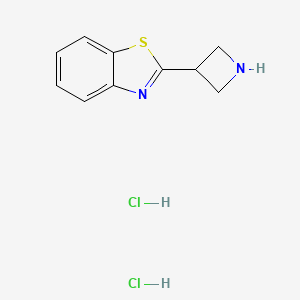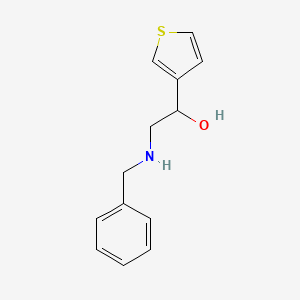
2-Amino-N-isopropylbenzenesulfonamide, HCl
Overview
Description
“2-Amino-N-isopropylbenzenesulfonamide, HCl” is a chemical compound with the CAS Number: 1365272-16-7 . It has a molecular weight of 250.75 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H14N2O2S.ClH/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10;/h3-7,11H,10H2,1-2H3;1H . The molecular formula is C9H15ClN2O2S .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 250.75 .Scientific Research Applications
Carbonic Anhydrase Inhibition for Disease Treatment
A pivotal area of research involves the synthesis of novel sulfonamides, including derivatives similar to 2-Amino-N-isopropylbenzenesulfonamide, HCl, as inhibitors of carbonic anhydrase (CA) isoforms. These isoforms, particularly hCA II, are targeted for their role in diseases like glaucoma, epilepsy, obesity, and cancer. For example, Nabih Lolak et al. (2018) synthesized 1,3-diaryltriazene-substituted sulfonamides that showed potent inhibition of hCA II, suggesting their potential as tools for developing new candidates for treating conditions like glaucoma and obesity (Lolak, Akocak, Bua, Koca, & Supuran, 2018). Similarly, compounds synthesized by E. Havránková et al. (2021) demonstrated significant activity against hCA IX, a marker for tumor cells, indicating their potential in cancer treatment (Havránková, Garaj, Mascaretti, Angeli, Soldánová, Kemka, Motyčka, Brázdová, Csöllei, Jampílek, & Supuran, 2021).
Synthesis and Optimization for Drug Development
Research not only focuses on the biological activity of sulfonamide derivatives but also on their synthesis and optimization for enhanced drug development. M. Mikulová et al. (2020) explored different synthetic procedures for creating 1,3,5-triazinyl-aminobenzenesulfonamide conjugates, aiming for improved yields, purity, and reaction times. These derivatives, particularly those incorporating s-triazine with polar and hydrophobic amino acids, showed promising inhibition constants against various hCA isozymes, highlighting the importance of synthetic strategies in developing potent inhibitors (Mikulová, Kružlicová, Pecher, Supuran, & Mikuš, 2020).
Antimicrobial and Antimetastatic Potential
Beyond CA inhibition, sulfonamides similar to this compound are being investigated for their antimicrobial and antimetastatic activities. For instance, some derivatives have shown high activity against vancomycin-resistant Enterococcus faecalis (VRE), suggesting a potential role in combating resistant bacterial infections. Additionally, certain sulfonamides have demonstrated significant antimetastatic activity in models of breast cancer, indicating their potential as novel treatments for inhibiting cancer metastasis and progression (Pacchiano, Carta, McDonald, Lou, Vullo, Scozzafava, Dedhar, & Supuran, 2011).
Properties
IUPAC Name |
2-amino-N-propan-2-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S.ClH/c1-7(2)11-14(12,13)9-6-4-3-5-8(9)10;/h3-7,11H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJSEFZKFUDKQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=CC=C1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


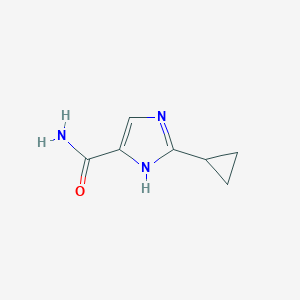

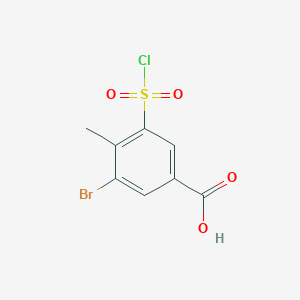


![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
![2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1378096.png)
amine](/img/structure/B1378097.png)
